molecular formula C11H7BrFNOS B2957731 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 476296-59-0

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2957731
CAS No.: 476296-59-0
M. Wt: 300.15
InChI Key: OUHGSWGOCKISOB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties

Mechanism of Action

Target of Action

Similar compounds have been found to target thesodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 plays a crucial role in reabsorbing glucose in the kidneys, and its inhibition can lead to the excretion of glucose, thereby reducing blood glucose levels.

Biochemical Pathways

The compound’s action on the SGLT2 receptor affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed into the bloodstream, which leads to a decrease in blood glucose levels. This can have downstream effects on various metabolic processes, particularly in individuals with type 2 diabetes.

Pharmacokinetics

The compound’s solubility, stability, and other properties can influence its bioavailability . For instance, it is a stable compound but may decompose under certain conditions such as high temperatures or the presence of strong oxidizing agents .

Result of Action

The primary result of the compound’s action is the reduction of blood glucose levels . By inhibiting the SGLT2 receptor, the compound prevents glucose reabsorption in the kidneys, leading to increased glucose excretion and decreased blood glucose levels. This can be particularly beneficial for individuals with type 2 diabetes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, the presence of other medications, and individual variations in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-phenylthiophene-2-carboxamide
  • 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical and biological interactions .

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGSWGOCKISOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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